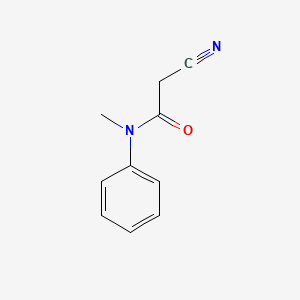

2-Cyano-N-methyl-n-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyano-N-methyl-n-phenylacetamide is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 . This compound is a derivative of cyanoacetamide .

Synthesis Analysis

The synthesis of cyanoacetamides, including this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Molecular Structure Analysis

The molecular structure of this compound consists of a cyano group (-CN), a methyl group (-CH3), a phenyl group (C6H5), and an acetamide group (CH3CONH2) attached to a central carbon atom .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 87-89 degrees Celsius .Aplicaciones Científicas De Investigación

Solubility and Dissolution Properties

2-Cyano-N-methyl-n-phenylacetamide has been studied for its solubility behavior in various solvents. A study by Li, Wu, and Liang (2019) investigated its solubility in sixteen pure solvents across different temperatures, finding that its solubility increases with temperature. This research contributes to understanding the compound's dissolution properties, which is crucial for its development in industrial applications (Li, Wu, & Liang, 2019).

Synthesis and Antimicrobial Properties

Ewies and Abdelsalaam (2020) highlighted the role of this compound in the synthesis of various nitrogenous heterocycles, such as iminocoumarine and thiazole. These compounds showed potential as antimicrobial agents against certain strains of bacteria and fungi (Ewies & Abdelsalaam, 2020).

Anticancer Activity

In another study, Konidena et al. (2018) synthesized derivatives of this compound and evaluated their anticancer activities. Some derivatives exhibited significant inhibitory activity against certain cancer cell lines, demonstrating the potential of this compound in cancer research (Konidena et al., 2018).

Structural and Vibrational Properties

Research on the structural and vibrational properties of N-methyl-N-substituted 2-phenylacetamides, including this compound, was conducted by Petrović et al. (1988). This study contributes to the understanding of the compound's conformational isomers and their spectral characteristics (Petrović et al., 1988).

Conformational Analysis

Kislyi and Danilova (2013) performed a conformational analysis of substituted oximinonitriles, including this compound. Their findings about the compound's structure in crystal and solution enhance our understanding of its chemical behavior (Kislyi & Danilova, 2013).

Solubility in Supercritical Carbon Dioxide

Huang, Tang, Ho, and Chen (2007) measured the solubility of N-phenylacetamide derivatives, including this compound, in supercritical carbon dioxide. This research provides insight into its potential applications in processes involving supercritical fluids (Huang, Tang, Ho, & Chen, 2007).

Mecanismo De Acción

Target of Action

It is known that cyanoacetamide derivatives are important precursors for heterocyclic synthesis , suggesting that they may interact with a variety of biological targets.

Mode of Action

Cyanoacetamide derivatives are known to be extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

The active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions , potentially affecting multiple biochemical pathways.

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.

Action Environment

It is known that the compound is a powder at room temperature , suggesting that it may be stable under normal environmental conditions.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

2-cyano-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMTKVSZGKSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzimidazole](/img/structure/B2954273.png)

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954274.png)

![1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2954275.png)

![4-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2954278.png)

![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)

![7-Hydroxy-5-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2954287.png)

![methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B2954289.png)

![N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2954294.png)